Ethyl 6-(prop-1-en-2-yl)picolinate
CAS No.:
Cat. No.: VC14354252
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13NO2 |
|---|---|
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | ethyl 6-prop-1-en-2-ylpyridine-2-carboxylate |
| Standard InChI | InChI=1S/C11H13NO2/c1-4-14-11(13)10-7-5-6-9(12-10)8(2)3/h5-7H,2,4H2,1,3H3 |
| Standard InChI Key | RXBWYMFMEWFCSR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=CC(=N1)C(=C)C |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 6-(prop-1-en-2-yl)picolinate (IUPAC name: ethyl 6-(prop-1-en-2-yl)pyridine-2-carboxylate) has the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol. The compound features a pyridine ring system with two substituents:
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A carboxylate ester group (-COOEt) at the 2-position.
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A propenyl group (-CH₂C(CH₂)=CH₂) at the 6-position.
The propenyl substituent introduces a reactive allylic system, enabling participation in cycloaddition, polymerization, or functionalization reactions. The ester group enhances solubility in organic solvents while retaining hydrogen-bonding capacity via the carbonyl oxygen. Spectroscopic data for analogous compounds, such as Ethyl 6-(chloromethyl)picolinate hydrochloride (CAS 892664-08-3), reveal characteristic NMR signals for pyridine protons (δ 7.47–8.73 ppm) and ester carbonyls (δ 173.3 ppm in NMR) .
Synthetic Routes and Methodological Considerations
Precursor-Based Synthesis
A plausible route to Ethyl 6-(prop-1-en-2-yl)picolinate involves functionalizing Ethyl 6-(hydroxymethyl)picolinate (CAS 41337-81-9) . The hydroxymethyl group (-CH₂OH) can be converted to a propenyl group via a two-step process:
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Oxidation to a ketone: Treatment with a mild oxidizing agent (e.g., Dess-Martin periodinane) yields Ethyl 6-formylpicolinate.
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Wittig olefination: Reaction with a methylenetriphenylphosphorane (Wittig reagent) introduces the propenyl group, forming the target compound.
This pathway mirrors methodologies used in synthesizing allyl-substituted heterocycles, where Wittig reactions efficiently install unsaturated side chains .
Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions offer an alternative route. Starting from Ethyl 6-bromopicolinate, a Suzuki-Miyaura coupling with isopropenylboronic acid could directly install the propenyl group. Such reactions typically employ Pd(PPh₃)₄ as a catalyst and a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) .
Byproduct Recycling and Green Chemistry
Recent advances in coupling reagent recycling, as demonstrated in the synthesis of (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate , highlight opportunities to recover byproducts (e.g., trichlorobenzoic acid) during esterification steps. Microwave-assisted dehydration or silica gel-mediated condensation could minimize waste in large-scale production .
Physicochemical Properties and Reactivity
Thermal and Solubility Profiles
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Melting Point: Analogous esters like Ethyl 6-methylpicolinate exhibit melting points near 95–97°C , suggesting similar thermal stability for the propenyl derivative.
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Solubility: High solubility in chloroform, ethyl acetate, and dimethyl sulfoxide (DMSO) is expected due to the ester and aromatic groups.
Spectroscopic Characterization
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NMR: Key signals include:
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IR Spectroscopy: Stretching vibrations at 1747 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (C=C) .
Reactivity
The propenyl group facilitates:
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Diels-Alder reactions with dienophiles (e.g., maleic anhydride).
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Radical polymerization under initiators like AIBN.
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Epoxidation via m-CPBA to form oxirane derivatives.
Applications in Pharmaceutical and Material Science
Drug Intermediate
Picolinate esters serve as precursors for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The propenyl moiety in Ethyl 6-(prop-1-en-2-yl)picolinate could act as a Michael acceptor in protease inhibitor synthesis .
Ligand Design
The pyridine nitrogen and ester oxygen provide coordination sites for transition metals, making the compound a candidate for catalytic ligands in asymmetric synthesis .
Polymer Chemistry
Incorporating the propenyl group into monomers enables the synthesis of functionalized polyesters or polyamides with tunable thermal properties .
Future Directions and Research Gaps
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral propenyl-picolinates for medicinal applications.
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Computational Modeling: DFT studies to predict regioselectivity in cycloaddition reactions.
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Biodegradability Studies: Assessing environmental impact for industrial-scale applications.
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